NMDA Receptor Binding Selectivity
In a systematic comparison of sulfur-containing amino acids (SAAs), L-cysteine sulfinate (L-CSA) was evaluated for its ability to bind to the NMDA receptor subtype, a key mediator of excitatory neurotransmission. The study found that L-CSA, along with D-cysteate and D-homocysteate, exhibited binding affinities that were **less selective** for the NMDA site compared to the most selective agonists like D-homocysteine sulfinate and L-serine-O-sulfate [1]. However, a strong correlation (r = 0.98, p < 0.005) was established between L-CSA's affinity for the NMDA binding site and its agonist activity in a functional sodium efflux assay, confirming its primary action at NMDA subclass receptors [1]. This contrasts with analogs like L-homocysteate, which displayed higher selectivity for the NMDA site. This comparative data is crucial for researchers designing experiments where a less selective NMDA agonist or one with a specific kinetic profile is required.
| Evidence Dimension | NMDA Receptor Binding Affinity (Selectivity) |
|---|---|
| Target Compound Data | L-Cysteine sulfinate: Less selective for NMDA site |
| Comparator Or Baseline | D-Homocysteine sulfinate and L-Serine-O-sulfate: Most selective for NMDA site |
| Quantified Difference | Statistically significant difference in selectivity profile; L-CSA's functional activity correlated strongly with NMDA binding (r=0.98) |
| Conditions | Receptor binding assays using rat brain synaptic plasma membranes, compared with functional assays (sodium efflux and chick retinal excitotoxicity). |
Why This Matters
This evidence demonstrates that L-cysteine sulfinate has a distinct pharmacological profile on NMDA receptors compared to other SAAs, preventing its direct substitution in studies of glutamatergic signaling.
- [1] Pullan, L. M., Olney, J. W., Price, M. T., Compton, R. P., Hood, W. F., Michel, J., & Monahan, J. B. (1987). Excitatory amino acid receptor potency and subclass specificity of sulfur-containing amino acids. Journal of Neurochemistry, 49(4), 1301–1307. View Source
